molecular formula C8H7BrF2O B8718716 1-(2-Bromoethoxy)-3,5-difluorobenzene

1-(2-Bromoethoxy)-3,5-difluorobenzene

Cat. No.: B8718716
M. Wt: 237.04 g/mol
InChI Key: QKJZKWZQJNXMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This structure combines electron-withdrawing fluorine atoms with a brominated ethoxy chain, making it a versatile intermediate in organic synthesis. The bromoethoxy group serves as a reactive site for nucleophilic substitutions or cross-coupling reactions, while the fluorine atoms enhance the compound’s stability and influence its electronic properties. It is primarily used in pharmaceutical and materials science research, particularly in the synthesis of fluorinated polymers or bioactive molecules .

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(2-bromoethoxy)-3,5-difluorobenzene

InChI

InChI=1S/C8H7BrF2O/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2

InChI Key

QKJZKWZQJNXMHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

To contextualize 1-(2-bromoethoxy)-3,5-difluorobenzene, the following structurally analogous compounds are analyzed based on substituent variations, reactivity, and applications:

Substituent Variations in Halogenated Ethoxy/Benzyl Groups
Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight Key Properties/Applications References
This compound C₈H₆BrF₂O Not specified 2-bromoethoxy, 3,5-difluoro ~237.04 (calc.) Intermediate for Suzuki couplings
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene C₈H₆BrClF₂O 175203-19-7 2-chloroethoxy, 3,5-difluoro 271.49 Lower leaving-group ability vs. Br; industrial use
1-Bromo-3,5-difluoro-2-(2,2,2-trifluoroethoxy)benzene C₈H₄BrF₅O 1002355-81-8 2,2,2-trifluoroethoxy, 3,5-difluoro 283.02 Enhanced electronegativity; agrochemical intermediates
1-(Bromomethyl)-3,5-difluorobenzene C₇H₅BrF₂ 32247-96-4 Bromomethyl, 3,5-difluoro 207.02 Higher lipophilicity; polymer precursors
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 141776-91-2 Bromomethyl, 3,5-difluoro (toluene) 207.02 Boiling point: 65°C; solvent compatibility studies

Key Observations :

  • Reactivity : The bromoethoxy group in this compound offers superior leaving-group capability compared to its chloroethoxy analogue (CAS: 175203-19-7), making it more reactive in nucleophilic substitutions .
  • Lipophilicity : Bromomethyl derivatives (e.g., 1-(bromomethyl)-3,5-difluorobenzene) exhibit higher lipophilicity than ethoxy analogues, favoring membrane permeability in drug design .

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